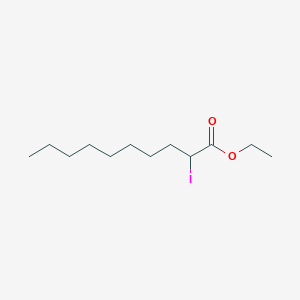![molecular formula C17H18N4 B13993417 2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine CAS No. 185058-90-6](/img/structure/B13993417.png)
2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the imidazo[4,5-b]pyridine family, known for its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer activities . The compound may also modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2-phenyl-3H-imidazo[4,5-b]pyridine: Lacks the piperidin-4-yl group, which may affect its biological activity.
3-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological properties.
Uniqueness
2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-yl group enhances its potential as a therapeutic agent by improving its interaction with biological targets .
特性
CAS番号 |
185058-90-6 |
|---|---|
分子式 |
C17H18N4 |
分子量 |
278.35 g/mol |
IUPAC名 |
2-phenyl-3-piperidin-4-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H18N4/c1-2-5-13(6-3-1)16-20-15-7-4-10-19-17(15)21(16)14-8-11-18-12-9-14/h1-7,10,14,18H,8-9,11-12H2 |
InChIキー |
XQHQGELFLOUPFB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C3=C(C=CC=N3)N=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)

![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)






